molecular formula C7H12O B1293851 3-Methyl-2-cyclohexen-1-ol CAS No. 21378-21-2

3-Methyl-2-cyclohexen-1-ol

Cat. No.: B1293851
CAS No.: 21378-21-2
M. Wt: 112.17 g/mol
InChI Key: XNDZQQSKSQTQQD-UHFFFAOYSA-N
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Description

3-Methyl-2-cyclohexen-1-ol is an organic compound with the molecular formula C7H12O. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is also known by other names such as 1-Methyl-1-cyclohexen-3-ol and Seudenol .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of certain derivatives and as a sex pheromone in the Douglas-fir beetle . This suggests that it may interact with specific receptors or enzymes in these contexts.

Mode of Action

It’s known that similar compounds can undergo reactions such as oxidation . In the context of the Douglas-fir beetle, it may act as a chemical messenger , suggesting that it could interact with its targets to trigger specific biological responses.

Biochemical Pathways

It’s known that this compound can be involved in the synthesis of certain derivatives . This suggests that it may participate in or influence specific biochemical reactions or pathways.

Pharmacokinetics

Its molecular weight of 1121696 and its physical properties such as boiling point and density could influence its pharmacokinetic behavior.

Result of Action

Its use as a sex pheromone in the douglas-fir beetle suggests that it may have specific effects on the behavior of these insects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2-cyclohexen-1-ol. For instance, its reactivity towards ozone makes it an atmospheric pollutant . Also, precautions are advised to prevent its leakage or spillage into the environment .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-cyclohexen-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D derivatives . It interacts with enzymes such as alcohol dehydrogenase and enoate reductases, facilitating redox reactions . Additionally, it is involved in the sex pheromone production of the Douglas-fir beetle, indicating its interaction with specific proteins and biomolecules in these insects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by participating in redox reactions, which can alter the cellular redox state and impact metabolic flux . The compound’s role in pheromone production also suggests its involvement in cell communication and signaling pathways in insects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins. It acts as a substrate for alcohol dehydrogenase, undergoing oxidation-reduction reactions . The compound’s interaction with enoate reductases further highlights its role in redox processes. These interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under controlled conditions, with minimal degradation observed . Long-term studies have shown that it can maintain its biochemical activity, influencing cellular functions such as metabolism and signaling over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate normal biochemical processes without adverse effects . At higher doses, it can exhibit toxic effects, potentially disrupting cellular functions and causing oxidative stress . These threshold effects highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to redox reactions and pheromone synthesis . It interacts with enzymes such as alcohol dehydrogenase and enoate reductases, influencing metabolic flux and metabolite levels . The compound’s role in vitamin D derivative synthesis further underscores its importance in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is crucial for its role in pheromone production and metabolic processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its proper function and activity . The subcellular localization of this compound is essential for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-cyclohexen-1-ol can be synthesized through the reduction of 3-methyl-2-cyclohexen-1-one. One common method involves the use of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction is carried out under nitrogen atmosphere at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, the compound is often produced through catalytic hydrogenation processes. These methods typically involve the use of metal catalysts such as palladium or platinum to facilitate the reduction of 3-methyl-2-cyclohexen-1-one under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-cyclohexen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZQQSKSQTQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884796
Record name 2-Cyclohexen-1-ol, 3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21378-21-2
Record name 3-Methyl-2-cyclohexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21378-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-ol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021378212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seudenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174669
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Record name 2-Cyclohexen-1-ol, 3-methyl-
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Record name 2-Cyclohexen-1-ol, 3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclohex-2-en-1-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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